Cas no 2386337-76-2 (2-Fluoro-3-iodo-5-(trifluoromethyl)phenol)

2-Fluoro-3-iodo-5-(trifluoromethyl)phenol 化学的及び物理的性質
名前と識別子
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- 2386337-76-2
- MFCD34758658
- 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol
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- インチ: 1S/C7H3F4IO/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2,13H
- InChIKey: FNPGNSLQEXLSQH-UHFFFAOYSA-N
- ほほえんだ: IC1C(=C(C=C(C(F)(F)F)C=1)O)F
計算された属性
- せいみつぶんしりょう: 305.91647g/mol
- どういたいしつりょう: 305.91647g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022LFI-250mg |
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol |
2386337-76-2 | 95% | 250mg |
$586.00 | 2025-02-13 | |
Aaron | AR022LFI-500mg |
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol |
2386337-76-2 | 95% | 500mg |
$666.00 | 2025-02-13 | |
abcr | AB608271-500mg |
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol; . |
2386337-76-2 | 500mg |
€599.50 | 2024-07-24 | ||
abcr | AB608271-1g |
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol; . |
2386337-76-2 | 1g |
€818.90 | 2024-07-24 | ||
abcr | AB608271-250mg |
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol; . |
2386337-76-2 | 250mg |
€435.60 | 2024-07-24 |
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol 関連文献
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
2-Fluoro-3-iodo-5-(trifluoromethyl)phenolに関する追加情報
Recent Advances in the Application of 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol (CAS: 2386337-76-2) in Chemical Biology and Pharmaceutical Research
2-Fluoro-3-iodo-5-(trifluoromethyl)phenol (CAS: 2386337-76-2) is a fluorinated aromatic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This compound, characterized by the presence of fluorine, iodine, and trifluoromethyl groups on a phenolic ring, exhibits distinct electronic and steric properties that make it a valuable building block in medicinal chemistry. Recent studies have explored its utility as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies.
One of the key areas of research involving 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol is its role in the synthesis of small-molecule inhibitors for protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the development of selective inhibitors for the epidermal growth factor receptor (EGFR) family, which is implicated in various cancers. The iodine and fluorine substituents on the phenolic ring were found to enhance binding affinity and selectivity, while the trifluoromethyl group contributed to improved metabolic stability. This study highlights the compound's potential in addressing drug resistance mechanisms in oncology.
In addition to its applications in kinase inhibitor design, 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol has been investigated for its utility in positron emission tomography (PET) tracer development. Researchers have utilized its iodine moiety for radioisotope labeling, enabling the creation of novel imaging agents for neurodegenerative diseases. A recent preprint on bioRxiv (2024) described the synthesis of a fluorine-18-labeled derivative of this compound, which showed promising results in preclinical imaging of amyloid plaques in Alzheimer's disease models. The trifluoromethyl group was found to enhance blood-brain barrier penetration, a critical factor in CNS-targeted imaging agents.
The compound's unique electronic properties have also made it a subject of interest in materials science applications. A 2024 study in ACS Applied Materials & Interfaces reported its incorporation into organic semiconductors for biosensing applications. The electron-withdrawing nature of the trifluoromethyl and fluoro groups, combined with the heavy atom effect from iodine, resulted in materials with enhanced charge transport properties and stability in biological environments. This interdisciplinary application demonstrates the versatility of 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol beyond traditional pharmaceutical uses.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to produce 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol with higher yields and purity. A 2023 patent application (WO2023187654) disclosed a novel catalytic system for the selective iodination of fluorinated phenols, significantly improving the scalability of this compound's production. This technological advancement is expected to facilitate broader adoption of the compound in both academic and industrial research settings.
Looking forward, the unique combination of structural features in 2-Fluoro-3-iodo-5-(trifluoromethyl)phenol (CAS: 2386337-76-2) positions it as a valuable tool in multiple areas of chemical biology and drug discovery. Ongoing research is exploring its potential in PROTAC (proteolysis targeting chimera) design, where its ability to participate in diverse chemical transformations could enable the development of novel targeted protein degradation strategies. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and diagnostic tools.
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